molecular formula C14H10O4 B1346652 Diphenyl oxalate CAS No. 3155-16-6

Diphenyl oxalate

Cat. No.: B1346652
CAS No.: 3155-16-6
M. Wt: 242.23 g/mol
InChI Key: ULOZDEVJRTYKFE-UHFFFAOYSA-N
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Description

Diphenyl oxalate, also known as oxalic acid diphenyl ester, is a chemical compound with the formula C14H10O4. It is a solid at room temperature and is known for its role in chemiluminescence, particularly in glow sticks. When this compound reacts with hydrogen peroxide, it produces a bright, visible light, making it a popular choice for light-emitting applications .

Mechanism of Action

Target of Action

Diphenyl oxalate, also known as Cyalume, primarily targets hydrogen peroxide and dye molecules in its environment . The compound’s interaction with these targets is the key to its chemiluminescent properties, commonly observed in glow sticks .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. Upon reaction with hydrogen peroxide, this compound forms 1,2-dioxetanedione and releases two phenols . This 1,2-dioxetanedione is highly unstable and readily decomposes to form carbon dioxide . During this decomposition, energy is released .

The released energy is then absorbed by a dye molecule, which is left in an excited state . As the dye molecule relaxes back to its unexcited state, it emits a photon of visible light . This process is known as chemiluminescence .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the chemiluminescence pathway . This pathway is initiated by the oxidation of this compound by hydrogen peroxide, leading to the formation of 1,2-dioxetanedione . The subsequent decomposition of this unstable compound releases energy, which is absorbed by a dye molecule . The emission of light occurs when the excited dye molecule returns to its ground state .

Pharmacokinetics

It’s worth noting that the rate of the chemiluminescent reaction, and thus the brightness of the light produced, can be influenced by the concentration of the reactants and the conditions of the reaction .

Result of Action

The primary result of the action of this compound is the production of visible light . This light is produced when an excited dye molecule, which has absorbed energy from the decomposition of 1,2-dioxetanedione, returns to its ground state . The color of the light produced depends on the specific dye used .

Action Environment

The action of this compound is influenced by the pH of the environment . Slightly alkaline conditions, achieved by adding a weak base such as sodium salicylate, can speed up the reaction and produce brighter light . Furthermore, the type of dye used and its concentration can also affect the color and intensity of the light produced .

Biochemical Analysis

Biochemical Properties

Diphenyl oxalate plays a significant role in biochemical reactions, particularly in the context of chemiluminescence. When this compound reacts with hydrogen peroxide, it forms 1,2-dioxetanedione and releases two phenol molecules . The 1,2-dioxetanedione then interacts with a dye molecule, decomposing to form carbon dioxide and leaving the dye in an excited state. As the dye relaxes back to its unexcited state, it releases a photon of visible light . This reaction is pH-dependent, with slightly alkaline conditions favoring a faster reaction and brighter light production .

Cellular Effects

This compound’s effects on various types of cells and cellular processes are primarily linked to its role in chemiluminescence. The compound’s reaction products, particularly 1,2-dioxetanedione, can influence cell function by interacting with cellular components. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of phenol molecules during the reaction can affect cellular processes by altering the local chemical environment .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with hydrogen peroxide to form 1,2-dioxetanedione and phenol molecules . The 1,2-dioxetanedione then reacts with a dye molecule, leading to the emission of visible light. This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The reaction rate is influenced by pH, with slightly alkaline conditions promoting a faster reaction and brighter light production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard conditions, but its reaction with hydrogen peroxide can lead to the formation of reactive intermediates that may degrade over time . Long-term effects on cellular function can be observed in in vitro or in vivo studies, where the compound’s stability and degradation products can influence cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects can be observed, where a certain dosage level triggers significant changes in cellular processes. High doses of this compound can result in increased production of reactive intermediates, leading to cellular damage and altered metabolic pathways .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound’s reaction with hydrogen peroxide leads to the formation of 1,2-dioxetanedione and phenol molecules, which can affect metabolic flux and metabolite levels . Enzymes involved in the breakdown of hydrogen peroxide and the subsequent reactions play a crucial role in the compound’s metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound can affect its activity and function, particularly in the context of chemiluminescence .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function, particularly in the context of its reaction with hydrogen peroxide to produce chemiluminescence . The localization of this compound within cells can impact its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl oxalate can be synthesized through the esterification of phenol with oxalic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and a solvent like toluene or xylene. The reaction mixture is heated under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, this compound is produced by reacting phenol with oxalyl chloride in the presence of a base. This method is preferred due to its higher yield and efficiency. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diphenyl oxalate primarily undergoes oxidation reactions. When it reacts with hydrogen peroxide, it forms 1,2-dioxetanedione, which subsequently decomposes to produce carbon dioxide and phenol .

Common Reagents and Conditions

The most common reagent used with this compound is hydrogen peroxide. The reaction is typically carried out under slightly alkaline conditions, which can be achieved by adding a weak base such as sodium salicylate. This enhances the reaction rate and the brightness of the emitted light .

Major Products

The major products formed from the reaction of this compound with hydrogen peroxide are carbon dioxide and phenol. Additionally, the reaction produces 1,2-dioxetanedione, which is an unstable intermediate that decomposes to release energy in the form of light .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl oxalate: Another ester of oxalic acid, but with methanol instead of phenol.

    Diethyl oxalate: Similar to diphenyl oxalate but uses ethanol instead of phenol.

Uniqueness

This compound is unique due to its high efficiency in producing bright light through chemiluminescence. The phenol ester provides a better leaving group compared to other esters, resulting in a faster and more intense light-emitting reaction .

Properties

IUPAC Name

diphenyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O4/c15-13(17-11-7-3-1-4-8-11)14(16)18-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOZDEVJRTYKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185452
Record name Oxalic acid, diphenyl ester
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3155-16-6
Record name 1,2-Diphenyl ethanedioate
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Record name 1,2-Diphenyl ethanedioate
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Record name Diphenyl oxalate
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Record name Oxalic acid, diphenyl ester
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Record name Diphenyl Oxalate
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Synthesis routes and methods I

Procedure details

A solution comprising 54.1% by weight of phenol, 45.3% by weight of dimethyl oxalate and 0.5% by weight of tetraphenoxytitanium was fed into the twelfth step from the top of a first fifty-plate Oldershaw-type reactive distillation column provided with a one liter bottom flask and having an inner diameter of 32 mm, at a flow rate of 600 ml/hr, and the bottom flask was heated by a mantle heater to a temperature of 190° C., while withdrawing a resultant vapor fraction from the top portion of the first column at a reflux ratio of 2 and condensing the withdrawn vapor fraction by a cooler, to transesterify dimethyl oxalate with phenol and to produce diphenyl oxalate.
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Synthesis routes and methods II

Procedure details

Diphenyl oxalate was prepared from dimethyl oxalate and phenol by using the apparatus shown in FIG. 3 including first and second distillation reactors and a refining distillation column.
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Synthesis routes and methods III

Procedure details

N,N'-diacetyloxamide (10 g, 0.058 mol), phenol (27.91 g, 0.297 mol) and sodium methoxide (0.2 g, 3.7 mmol) are charged into a three-necked flask equipped with a reflux condenser, a thermometer, an inlet tube for nitrogen, and a magnetic stirrer. The temperature is brought to 130° C., and after two hours the complete disappearance of the N,N'-diacetyloxamide is observed. The reaction mixture is then cooled and ethyl ether (30 ml) is added thereto. The compound of the title is separated from the reaction mixture by crystallization, recovered by filtration and recrystallized from absolute ethyl alcohol, yielding 4.5 g (18.6 mmol) of oxalic acid diphenyl ester with m.p. 132°-5° C.
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Synthesis routes and methods IV

Procedure details

400 parts of an aqueous solution of sodium hydrogencarbonate having a pH of 10 were added to 200 parts of diphenyl carbonate, obtained through the decarbonylation reaction of diphenyl oxalate using a hydrochloride of tetraphenyl phosphonium chloride as a catalyst, and the mixture was heated to 90° C. and stirred for 1 hour. To the obtained heavy solution (diphenyl carbonate layer) was further added 400 parts of distilled water, and the resulting mixture was heated to 90° C. and stirred for 1 hour. This additional washing step was repeated twice. The resulting heavy solution was purified by distillation in the same manner as in Example 3 at an yield of 90% to obtain diphenyl carbonate containing 1.9 ppm of hydrolyzable chlorine. An ester interchange reaction between this diphenyl carbonate and bisphenol A was carried out in the same manner as in Example 1 except that a disodium salt of bisphenol A was used in place of sodium hydroxide as an ester interchange catalyst in an amount of 1.2×10−5 mole, in terms of sodium, based on bisphenol A, to synthesize polycarbonate. A pellet of this polycarbonate was used for the measurement of its physical properties. The conditions and results are shown in Tables I-A and I-B below.
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Synthesis routes and methods V

Procedure details

400 parts of distilled water were added to 200 parts of diphenyl carbonate, obtained through the decarbonylation reaction of diphenyl oxalate using triphenyl phosphine and aluminum chloride as catalysts, the mixture was heated to 90° C. and stirred for 1 hour. This washing step was repeated twice to obtain diphenyl carbonate containing 7.9 ppm of hydrolyzable chlorine. An ester interchange reaction between this diphenyl carbonate and bisphenol A was carried out in the same manner as in Example 1 except that a disodium salt of bisphenol A was used in place of sodium hydroxide as an ester interchange catalyst in an amount of 2.0×10−6 mole, in terms of sodium, based on bisphenol A, to synthesize polycarbonate. A pellet of this polycarbonate was used for the measurement of its physical properties. The conditions and results are shown in Tables III-A and III-B below.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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